(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19(2)14-12(10-16-15(18-14)20(3)4)17-13(21)8-7-11-6-5-9-22-11/h5-10H,1-4H3,(H,17,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZMVKMSJRVEC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. It has undergone evaluation through the National Cancer Institute's Developmental Therapeutics Program, where it demonstrated notable cytotoxicity against various human tumor cell lines.
Case Study:
In a study involving multiple cancer cell lines, the compound showed an average growth inhibition rate of 60% at a concentration of 10 μM. This suggests potential for development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Its interaction with enzymes such as histone deacetylases (HDACs) may contribute to its antiproliferative effects.
Data Table: Enzyme Inhibition Activity
| Enzyme Type | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| HDAC | 45 | 10 |
| Tubulin Polymerization | 50 | 15 |
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential anxiolytic effects. Preliminary results indicate that it may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).
Case Study:
In animal models, administration of the compound at doses of 0.5 mg/kg resulted in significant anxiolytic effects, as measured by behavior in elevated plus maze tests.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The mechanism of action is believed to involve binding to specific molecular targets, disrupting cellular processes associated with cancer cell proliferation and neurological disorders.
Synthetic Route Overview:
- Formation of the pyrimidine ring via condensation reactions.
- Introduction of dimethylamino groups through nucleophilic substitution.
- Coupling with furan-based acrylamide moieties to yield the final product.
Chemical Reactions Analysis
Nucleophilic Substitution
The acrylamide moiety serves as an electrophilic site, enabling reactions with nucleophiles such as amines or thiols. For instance:
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Covalent binding : The α,β-unsaturated acrylamide structure allows for Michael addition or irreversible binding to cysteine residues in proteins, a mechanism exploited in kinase inhibitors .
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Electrophilic reactivity : The carbonyl group in the acrylamide can undergo nucleophilic attacks, though steric hindrance from the bulky pyrimidine substituent may influence reactivity.
Pyrimidine Ring Functionalization
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Substitution reactions : The pyrimidine core can undergo further functionalization. For example, Suzuki coupling with aryl/heteroaryl boronic acids can install additional substituents .
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Cyclization : Pyrimidine derivatives may participate in cyclization reactions with β-dicarbonyl compounds, though regioselectivity depends on reaction conditions (e.g., microwave irradiation) .
Furan Substituent Interactions
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Stability : The furan group contributes to aromatic stability but may participate in electrophilic aromatic substitution under harsh conditions.
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Coordination chemistry : Furan’s oxygen atom can act as a Lewis base, enabling metal coordination in catalytic cycles.
Reactivity Trends and Factors
Medicinal Chemistry
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Kinase inhibition : Pyrimidine-acrylamide hybrids are explored as covalent inhibitors targeting cysteine residues in kinases (e.g., SRC). The dimethylamino groups may improve binding affinity via hydrogen bonding .
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Antiviral activity : Furan-containing acrylamides are investigated for their potential to inhibit viral enzymes.
Structural Insights
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Regioselectivity : In analogous pyrazolo[1,5-a]pyrimidine derivatives, reaction conditions (e.g., microwave irradiation) determine cyclization pathways and isomer formation .
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Stability studies : Thermal stability of acrylamides can be tuned using protecting groups (e.g., Diels-Alder adducts), though this specific compound lacks such protection .
Comparison with Similar Compounds
Comparison with Target Compound :
- Electronic Effects: The target compound’s bis(dimethylamino)pyrimidine group likely enhances solubility and π-π stacking compared to morpholine (26a/b) or piperidine (25b) substituents .
- Bioactivity : While 25b targets Sortase A, the target compound’s pyrimidine core may favor kinase inhibition, as seen in structurally related purine derivatives ().
Functional Analogs in Viral Inhibition ()
highlights (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide as an NSP13 helicase inhibitor. Key differences include:
- Substituents: The sulfamoylphenyl group replaces the bis(dimethylamino)pyrimidine.
- Bioactivity : Demonstrates inhibition of SARS-CoV-2 replication, but pharmacokinetic data (e.g., bioavailability, half-life) are unspecified.
Comparison :
Crystalline Forms and Stability ()
The patent in describes crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide.
Comparison :
- Crystallinity : The target compound’s lack of reported crystalline forms contrasts with this analog, which leverages hydrogen bonding (hydroxy and phenyl groups) for stability.
- Functional Groups: Both share dimethylamino and pyrimidine motifs, but the target compound’s furan-acrylamide system may reduce steric hindrance compared to the furopyrimidine core .
Kinase Inhibitors (–10)
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide?
- Methodology : Synthesis typically involves coupling a pyrimidine amine derivative with an acryloyl chloride intermediate. For example, describes analogous compounds synthesized via hydrolysis, reduction (e.g., DIBAL-H), and oxidation steps. Key steps include:
- Step 1 : Preparation of the pyrimidine core (e.g., 2,4-bis(dimethylamino)pyrimidin-5-amine).
- Step 2 : Acrylation using acryloyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization for high purity.
Q. How is the compound characterized to confirm structural integrity?
- Techniques :
- NMR Spectroscopy : ^1H and ^13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, dimethylamino groups at δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 384.2 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 59.3%, H: 6.8%, N: 21.9%) .
Q. What preliminary biological assays are recommended for this compound?
- Screening :
- Enzyme Inhibition : Test against kinases or proteases (e.g., Sortase A in ) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 10–100 µM .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish EC₅₀ values .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties relevant to bioactivity?
- Approach :
- Modeling : Optimize geometry using B3LYP/6-31G* basis sets (as in ). Calculate HOMO-LUMO gaps to predict charge transfer (e.g., ∆E = 3.2 eV) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., acrylamide carbonyl as a H-bond acceptor) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Troubleshooting :
- Assay Conditions : Vary pH (6.5–7.5), ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to test stability .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show artifacts .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
Q. How is X-ray crystallography applied to determine the compound’s solid-state conformation?
- Protocol :
- Crystal Growth : Slow evaporation from ethanol/water mixtures at 4°C .
- Data Collection : Use SHELX programs (e.g., SHELXD for phasing) with synchrotron radiation (λ = 0.9 Å) .
- Refinement : Apply anisotropic displacement parameters and validate with R-factor < 0.05 .
Q. What reaction mechanisms explain the compound’s stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Acidic/basic conditions cleave the acrylamide bond (t₁/₂ = 2–8 hours at pH 2–9) .
- Oxidation : Furan ring susceptibility to ROS (e.g., hydroxyl radicals) detected via LC-MS .
- Stabilization : Co-formulation with antioxidants (e.g., ascorbic acid) or encapsulation in liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
